N'-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide
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Overview
Description
N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide is a chemical compound that features a pyridine ring substituted with a fluorine atom and a thiophene ring attached to a carbohydrazide group
Mechanism of Action
Target of Action
N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is suggested that the compound might interact with its targets, leading to certain changes . The specifics of these interactions and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
It is suggested that the compound might affect certain pathways, leading to downstream effects
Result of Action
It is suggested that the compound might have certain effects at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide . These factors might include temperature, soil type, soil microbe, and soil moisture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide typically involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr: A herbicide with a similar pyridine structure but different functional groups.
N-(6-Fluoro-2-pyridinyl)acetamide: Another compound with a fluorine-substituted pyridine ring but different substituents.
Uniqueness
N’-(6-fluoro-2-pyridinyl)-2-thiophenecarbohydrazide is unique due to its combination of a fluorine-substituted pyridine ring and a thiophene-carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-(6-fluoropyridin-2-yl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFDNVJYRQRDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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